molecular formula C19H21N5O4 B2986764 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-80-5

3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2986764
CAS No.: 483994-80-5
M. Wt: 383.408
InChI Key: NLCZKTHMTBMXEG-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including methoxy groups, a tetrazole ring, and an amide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amide Bond Formation: The tetrazole-containing intermediate can then be coupled with 3-(2,3-dimethoxyphenyl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxylation: The final step involves introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or aldehydes.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

    Oxidation: Hydroxylated or aldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrazole-containing compounds.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)acetamide
  • 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)butanamide

Uniqueness

The unique combination of methoxy groups, a tetrazole ring, and an amide linkage in 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-14-9-7-13(8-10-14)20-19(25)15(18-21-23-24-22-18)11-12-5-4-6-16(27-2)17(12)28-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCZKTHMTBMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=C(C(=CC=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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